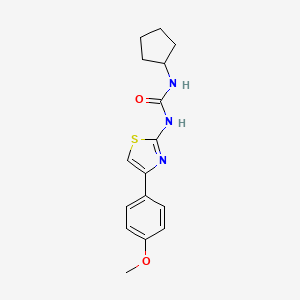

1-Cyclopentyl-3-(4-(4-methoxyphenyl)thiazol-2-yl)urea

Description

1-Cyclopentyl-3-(4-(4-methoxyphenyl)thiazol-2-yl)urea is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound contains a thiazole ring, which is known for its aromatic properties and reactivity, making it a valuable component in various fields such as drug discovery, material synthesis, and biological studies.

Properties

IUPAC Name |

1-cyclopentyl-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c1-21-13-8-6-11(7-9-13)14-10-22-16(18-14)19-15(20)17-12-4-2-3-5-12/h6-10,12H,2-5H2,1H3,(H2,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVLYGEJTWPLESS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-3-(4-(4-methoxyphenyl)thiazol-2-yl)urea typically involves the reaction of cyclopentyl isocyanate with 4-(4-methoxyphenyl)thiazol-2-amine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to facilitate the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-3-(4-(4-methoxyphenyl)thiazol-2-yl)urea undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, often using halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-Cyclopentyl-3-(4-(4-methoxyphenyl)thiazol-2-yl)urea has numerous applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-(4-(4-methoxyphenyl)thiazol-2-yl)urea involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in biochemical pathways and cellular processes, ultimately affecting the physiological response .

Comparison with Similar Compounds

Similar Compounds

Niridazole: Used as a schistosomicide and for treating periodontitis.

4-Phenylthiazolyl-1,3,5-triazine derivatives: Demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria

Uniqueness

1-Cyclopentyl-3-(4-(4-methoxyphenyl)thiazol-2-yl)urea stands out due to its unique combination of a cyclopentyl group and a methoxyphenyl-thiazole moiety. This structure provides distinct reactivity and binding properties, making it a valuable compound for various scientific applications .

Biological Activity

1-Cyclopentyl-3-(4-(4-methoxyphenyl)thiazol-2-yl)urea is a compound of increasing interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented structurally as follows:

- Chemical Formula: CHNOS

- IUPAC Name: this compound

Structural Features

| Feature | Description |

|---|---|

| Cyclopentyl Group | Contributes to lipophilicity and selectivity |

| Thiazole Ring | Imparts biological activity |

| Methoxyphenyl Substituent | Enhances interaction with biological targets |

Antitumor Activity

Recent studies have demonstrated that derivatives of thiazole and urea compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Efficacy

In a comparative study, compounds were evaluated for their cytotoxicity against several cancer cell lines:

| Compound | Cell Line | GI (µM) | TGI (µM) | LC (µM) |

|---|---|---|---|---|

| This compound | MDA-MB-231 | 15.1 | 25.9 | 93.3 |

| Reference Compound | EKVX | 21.5 | 28.7 | 77.5 |

These results indicate a promising antitumor activity for the compound, particularly against breast cancer cell lines.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the release of pro-inflammatory cytokines such as TNF-α.

The proposed mechanism involves the inhibition of phosphodiesterase (PDE), which plays a critical role in regulating inflammatory responses.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various bacterial and fungal strains.

Evaluation of Antimicrobial Effects

A study evaluated the antimicrobial efficacy of several thiazole derivatives:

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings suggest that the compound possesses broad-spectrum antimicrobial activity.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies indicate favorable absorption characteristics and moderate metabolic stability.

Toxicological Profile

Initial toxicity assessments have shown no significant adverse effects at therapeutic doses, indicating a promising safety profile for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.